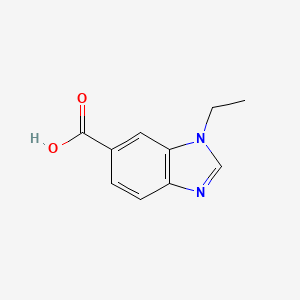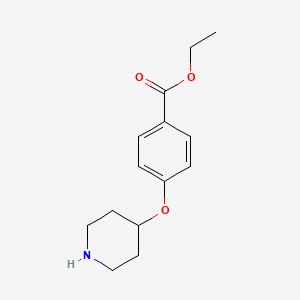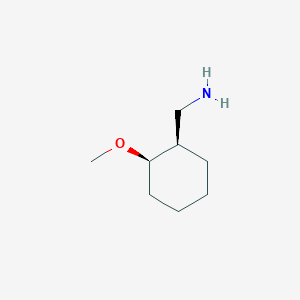
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylpyrrolidine and phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and reduction.
Chiral Resolution: The chiral resolution step is crucial to obtain the desired (2R,5S) configuration. This is often achieved using chiral catalysts or resolving agents.
Final Conversion: The final step involves the conversion of the intermediate to the hydrochloride salt form, ensuring the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5S)-5-phenylpyrrolidine-2-carboxamide
- (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxylate
Uniqueness
The unique stereochemistry of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride distinguishes it from other similar compounds. Its specific configuration contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,13,15);1H/t10-,11+;/m0./s1 |
Clé InChI |
CUWAXGPYYZOQSB-VZXYPILPSA-N |
SMILES isomérique |
CNC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |
SMILES canonique |
CNC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)





![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)




![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)


